Pyrocatechol monoglucoside

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H16O7 |

|---|---|

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |

Clave InChI |

NMZWIAATAZXMRV-RMPHRYRLSA-N |

SMILES |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Pyrocatechol monoglucoside?

An In-Depth Technical Guide to Pyrocatechol (B87986) Monoglucoside

Introduction

Pyrocatechol monoglucoside is a phenolic glycoside that has garnered interest in various scientific fields. It is notably isolated from Dioscorea nipponica Mak. and has applications in the synthesis of azo dyes[1]. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for professionals in research and drug development.

Chemical Structure and Properties

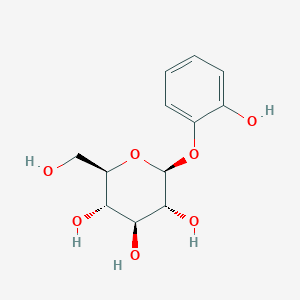

This compound consists of a pyrocatechol moiety, also known as catechol or 1,2-dihydroxybenzene, linked to a glucose unit through an O-glycosidic bond. The systematic name for this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[2].

The structural formula is represented by the SMILES string: C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O[2]. This structure combines the aromatic and antioxidant-associated properties of pyrocatechol with the increased solubility and potential for biological interaction conferred by the glucose molecule.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₆O₇ | [2][3][4][5] |

| Molecular Weight | 272.25 g/mol | [1][2][3][4] |

| CAS Number | 2400-71-7 | [2][3][4][6] |

| Purity | >98% | [2][3][4] |

| Physical Description | Powder | [2][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [4] |

| Storage Conditions | Store at -20°C in a sealed, dry condition. | [2][3] |

Experimental Protocols

Illustrative Synthesis of the Pyrocatechol Moiety

One established method for the industrial preparation of pyrocatechol is the hydroxylation of phenol (B47542) with hydrogen peroxide in the presence of an acid catalyst[7][8].

Protocol: Phenol Hydroxylation to Pyrocatechol

-

Reaction Setup : A reaction vessel is charged with phenol and a strong protic acid catalyst, such as sulfuric acid or a sulfonic acid[7][8].

-

Reagent Addition : Hydrogen peroxide is added gradually to the reaction mixture. The temperature is carefully controlled to prevent runaway reactions.

-

Reaction Conditions : The reaction is typically stirred for several hours at a controlled temperature to ensure complete conversion.

-

Work-up : Upon completion, the reaction mixture contains a mixture of pyrocatechol, hydroquinone, and unreacted phenol[7][8].

-

Purification : The pyrocatechol is isolated from the product mixture, commonly through distillation[8]. Further purification can be achieved by crystallization. A method for purifying crude pyrocatechol involves its dissolution in water at a temperature between 40°C and 100°C, followed by crystallization upon cooling to between 0°C and 20°C[8].

General Glycosylation Procedure (Conceptual)

The subsequent step to form this compound would be a glycosylation reaction. A generalized workflow is described below.

Protocol: Conceptual Glycosylation of Pyrocatechol

-

Protection of Glucose : The hydroxyl groups of glucose, except for the anomeric one, are protected using appropriate protecting groups to ensure regioselectivity.

-

Activation of Anomeric Carbon : The anomeric carbon of the protected glucose is activated to form a good leaving group, creating a glycosyl donor.

-

Glycosidic Bond Formation : The glycosyl donor is reacted with pyrocatechol in the presence of a suitable promoter. One of the hydroxyl groups of pyrocatechol acts as a nucleophile, attacking the anomeric carbon and forming the O-glycosidic bond.

-

Deprotection : The protecting groups on the glucose moiety are removed to yield the final product, this compound.

-

Purification : The final compound is purified using chromatographic techniques, such as column chromatography, to isolate the desired product with high purity.

Logical Relationship in Synthesis

The synthesis of this compound can be conceptually mapped as the chemical combination of its two primary constituents through a glycosylation reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Significance

While comprehensive biological activity data for this compound is limited, the activities of its constituent parts, pyrocatechol and glycosides, are well-studied. Pyrocatechol and its derivatives are known for their antioxidant properties, stemming from their ability to scavenge free radicals[9]. Glycosides, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antidiabetic effects[10]. The combination of these two moieties in this compound suggests potential for unique biological activities that warrant further investigation by researchers in drug discovery and development.

References

- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 2. biocrick.com [biocrick.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. chemfarms.com [chemfarms.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]

- 8. US20110064950A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unveiling the Natural Reserves of Pyrocatechol Monoglucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest to researchers in drug development and the broader scientific community. This document details the known botanical origins of the compound, presents available data on its quantification, outlines experimental protocols for its extraction and analysis, and explores its potential biological significance.

Principal Natural Source: Dioscorea nipponica Makino

The primary and most well-documented natural source of pyrocatechol monoglucoside is the rhizome of Dioscorea nipponica Makino, a perennial twining herb belonging to the Dioscoreaceae family.[1] This plant has a history of use in traditional medicine, particularly in East Asia, for treating various ailments. Modern phytochemical analyses have identified a diverse array of compounds within D. nipponica, including steroidal saponins, phenolic glycosides, and dipeptides. Among these, this compound has been specifically isolated and identified.

While the presence of this compound in Dioscorea nipponica is established, specific quantitative data on its concentration in the rhizomes remains limited in publicly available literature. Further research is required to determine the typical yield of this compound from this botanical source.

Potential and Unconfirmed Sources

Beyond Dioscorea nipponica, the occurrence of pyrocatechol glucosides has been suggested in other plant genera, although the specific identification as monoglucosides and their quantification are not as well-defined.

-

Alangium premnifolium : Research on the chemical constituents of Alangium premnifolium has led to the isolation of various glycosides. While direct confirmation and quantification of this compound are not extensively reported, the presence of related phenolic glycosides suggests it as a potential source warranting further investigation.

-

Salix and Populus Species : The genera Salix (willow) and Populus (poplar) are known to produce a wide variety of phenolic glycosides. While studies have identified "catechol glucosides" in these plants, the specific glycosidic linkage (mono-, di-, etc.) and the concentration of this compound are not consistently specified in the available literature.

It is important to note that in some biological systems, such as in the insect Spodoptera frugiperda (fall armyworm) feeding on maize, catechol glucosides can be formed as detoxification products. Genetically modified maize has also been shown to accumulate catechol glucoside. These instances, however, represent metabolic responses rather than constitutive natural sources in the plants themselves.

Experimental Protocols: Extraction, Isolation, and Quantification

The following sections outline a general framework for the extraction, isolation, and quantification of this compound from plant materials, primarily based on methodologies used for phenolic compounds from Dioscorea nipponica.

Extraction of this compound from Dioscorea nipponica

A common approach for extracting phenolic glycosides from the rhizomes of Dioscorea nipponica involves solvent extraction.

Protocol:

-

Preparation of Plant Material: The rhizomes of Dioscorea nipponica are collected, washed, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered rhizome is typically extracted with a polar solvent such as methanol (B129727) or ethanol. This can be performed at room temperature with agitation or under reflux for several hours to enhance extraction efficiency. The extraction is often repeated multiple times to ensure maximum recovery of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound.

Protocol:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides like this compound are expected to partition into the more polar fractions, such as ethyl acetate and n-butanol.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel or reversed-phase C18 silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or methanol-water) is used to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique allows for high-resolution separation to obtain pure this compound.

Quantification using High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Table 1: Illustrative HPLC Parameters for Quantification of this compound

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid, e.g., 0.1%, to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at a wavelength of approximately 280 nm (typical for phenolic compounds) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Standard | A pure standard of this compound is required for calibration and quantification. |

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways associated with this compound. While the broader class of phenolic compounds is known to possess antioxidant and other bioactive properties, dedicated studies on the mechanism of action of this compound are lacking.

Future research should focus on elucidating the pharmacological effects of this compound and identifying its cellular and molecular targets. This would provide valuable insights for potential applications in drug development.

Visualizing the Workflow

To aid in the understanding of the experimental process, a generalized workflow for the extraction and isolation of this compound is presented below.

Conclusion

Dioscorea nipponica stands out as the most definitive natural source of this compound. While other plant genera show potential, further phytochemical investigation is necessary for confirmation and quantification. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study this compound. A significant opportunity exists for future research to explore the biological activities and underlying signaling pathways of this compound, which could unlock its potential for therapeutic applications.

References

An In-Depth Technical Guide to the Biosynthesis of Pyrocatechol Monoglucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside, a naturally occurring phenolic glycoside in the plant kingdom, plays a significant role in plant defense mechanisms and possesses potential pharmacological properties. Its biosynthesis is a multi-step process that originates from primary metabolism and culminates in a specialized secondary metabolic pathway. This technical guide provides a comprehensive overview of the biosynthesis of pyrocatechol monoglucoside, detailing the enzymatic reactions, key intermediates, and regulatory networks. The synthesis initiates from the shikimate pathway, leading to the formation of the aromatic precursor, which is subsequently hydroxylated to form pyrocatechol. The final step involves the glucosylation of pyrocatechol by UDP-glycosyltransferases. This document presents quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this area.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, with crucial roles in growth, development, and defense against biotic and abiotic stresses. Among these, pyrocatechol and its glycosidic derivatives are of considerable interest due to their biological activities. The glucosylation of pyrocatechol to form this compound is a key modification that alters its chemical properties, such as solubility, stability, and bioavailability, and is crucial for its storage and transport within the plant. Understanding the biosynthetic pathway of this compound is fundamental for its potential exploitation in agriculture and medicine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the pyrocatechol aglycone and its subsequent glucosylation.

Stage 1: Biosynthesis of the Pyrocatechol Moiety

The aromatic ring of pyrocatechol is derived from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds.[1][2][3][4]

The proposed pathway for pyrocatechol formation involves the following key steps:

-

Shikimate Pathway : This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic reactions to produce chorismate, a key branch-point intermediate.[2][4][5]

-

Formation of Phenolic Precursors : Chorismate is converted to phenylalanine and tyrosine, which are precursors for a wide range of phenylpropanoids. Through the action of enzymes like phenylalanine ammonia-lyase (PAL) and subsequent reactions, various phenolic compounds are synthesized.

-

Hydroxylation to form Catechol : The direct precursor to pyrocatechol is likely a monophenolic compound, such as phenol (B47542) or a derivative thereof. The hydroxylation of this precursor at the ortho-position is a critical step. This reaction is catalyzed by polyphenol oxidases (PPOs) , a family of copper-containing enzymes. Specifically, enzymes with tyrosinase or catechol oxidase activity are implicated.[6][7] Tyrosinases can hydroxylate monophenols to o-diphenols (catechols), while catechol oxidases further oxidize o-diphenols to o-quinones.[6] In the context of pyrocatechol biosynthesis, the tyrosinase activity of PPOs is of primary importance.

Stage 2: Glucosylation of Pyrocatechol

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to one of the hydroxyl groups of pyrocatechol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) .[8][9]

UGTs are a large and diverse family of enzymes that utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including secondary metabolites.[8] The reaction proceeds as follows:

Pyrocatechol + UDP-glucose → this compound + UDP

The specificity of different UGTs determines which hydroxyl group of pyrocatechol is glucosylated.

Quantitative Data

While specific kinetic data for a dedicated pyrocatechol UGT is limited in the literature, the following table summarizes typical kinetic parameters for plant UGTs acting on phenolic substrates. These values provide a reference range for what might be expected for the glucosylation of pyrocatechol.

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Populus spp. | Monolignols | 10 - 100 | Not reported | [10][11] |

| Vitis vinifera | Flavonoids | 50 - 200 | Not reported | [12] |

| Arabidopsis thaliana | Phenylpropanoids | 20 - 150 | Not reported | [10] |

Note: The kinetic parameters of enzyme reactions are crucial for understanding their efficiency and can be determined through in vitro enzyme assays.[13][14][15]

Regulation of Biosynthesis

The biosynthesis of this compound is expected to be tightly regulated at the transcriptional level, similar to other phenylpropanoid-derived secondary metabolites.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes, such as those in the shikimate and phenylpropanoid pathways and the specific UGTs, is controlled by a complex network of transcription factors (TFs) . Key families of TFs involved in regulating the phenylpropanoid pathway include MYB, bHLH, and WD40 proteins, which can act as activators or repressors of gene expression.[12][16][17][18][19]

Signaling Pathways

Plant hormones, particularly jasmonates (JA) , play a crucial role in mediating defense responses and inducing the biosynthesis of secondary metabolites.[20][21][22][23][24] It is highly probable that JA signaling pathways are involved in the upregulation of genes in the this compound biosynthetic pathway in response to herbivory or pathogen attack. Abiotic stresses such as UV radiation and wounding have also been shown to induce the accumulation of phenolic compounds, suggesting the involvement of stress-responsive signaling cascades.[25][26][27][28][29]

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

80% (v/v) Methanol (B129727)

-

Centrifuge

-

HPLC system with a C18 column and a UV or PDA detector

-

This compound standard

Procedure:

-

Sample Preparation: Grind a known weight of plant tissue to a fine powder in liquid nitrogen.

-

Extraction: Add 80% methanol to the powdered tissue (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for 24 hours in the dark.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject the filtered extract onto a C18 HPLC column.

-

Use a gradient of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Monitor the elution profile at a wavelength where this compound absorbs maximally (determined by UV-Vis spectroscopy of the standard).

-

Identify and quantify the peak corresponding to this compound by comparing its retention time and peak area to a standard curve prepared with a known concentration of the pure compound.

-

In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a method to measure the activity of a UGT enzyme that catalyzes the glucosylation of pyrocatechol. The formation of the product, this compound, can be monitored by HPLC, or the release of UDP can be quantified using a commercial assay kit like the UDP-Glo™ assay.[30][31][32][33][34]

Materials:

-

Purified recombinant UGT enzyme

-

Pyrocatechol

-

UDP-glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Stopping solution (e.g., 2 M HCl)

-

HPLC system or UDP detection kit (e.g., UDP-Glo™)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of pyrocatechol, and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme. Incubate at the optimal temperature for the enzyme (e.g., 30°C).

-

Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the stopping solution.

-

Analysis:

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[13][35]

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. Originating from the shikimate pathway, the formation of the pyrocatechol aglycone and its subsequent glucosylation are catalyzed by specific enzyme families, namely polyphenol oxidases and UDP-glycosyltransferases. The regulation of this pathway is intricately linked to the plant's response to environmental cues, with transcription factors and signaling molecules playing pivotal roles. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further investigation into the biosynthesis and biological functions of this important plant metabolite. Future research should focus on the identification and characterization of the specific enzymes and regulatory factors involved in this pathway in various plant species to fully unlock its potential for biotechnological and pharmaceutical applications.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catechol oxidase - Wikipedia [en.wikipedia.org]

- 7. Phenoloxidases: catechol oxidase – the temporary employer and laccase – the rising star of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Influence of Abiotic Stress Factors on the Antioxidant Properties and Polyphenols Profile Composition of Green Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 32. mdpi.com [mdpi.com]

- 33. worldwide.promega.com [worldwide.promega.com]

- 34. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 35. researchgate.net [researchgate.net]

Physical and chemical properties of Pyrocatechol monoglucoside.

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Pyrocatechol (B87986) monoglucoside. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Pyrocatechol monoglucoside, a phenolic glycoside, consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a glycosidic bond. It is a naturally occurring compound found in plants such as Dioscorea nipponica Makino.[1] This class of compounds is of interest due to the diverse biological activities associated with phenolic glycosides, including antioxidant and anti-inflammatory properties.[2][3] The glycosylation of pyrocatechol can influence its bioavailability and pharmacokinetic profile compared to the aglycone.[2]

Physical and Chemical Properties

Detailed quantitative physicochemical data for this compound is not extensively available in public literature. However, general properties can be inferred from its structure and data available from chemical suppliers. For comparative purposes, the properties of its aglycone, Pyrocatechol, are also provided.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [4] |

| CAS Number | 2400-71-7 | [1][4] |

| Molecular Formula | C₁₂H₁₆O₇ | [1][4] |

| Molecular Weight | 272.25 g/mol | [1][4] |

| Physical Description | White to off-white powder | [4] |

| Purity | >98% (Commercially available) | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[5] General tips for obtaining higher solubility suggest warming the tube at 37°C and shaking it in an ultrasonic bath.[4] | |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[4] |

Table 2: Physical and Chemical Properties of Pyrocatechol (Aglycone)

| Property | Value | Source(s) |

| CAS Number | 120-80-9 | |

| Molecular Formula | C₆H₆O₂ | |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 103-105 °C | |

| Boiling Point | 245 °C | |

| Density | 1.344 g/cm³ | |

| Solubility in Water | 430 g/L at 20 °C |

Spectral Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound. These are representative protocols based on general methods for similar compounds.

Synthesis of Aryl-O-Glucosides (Koenigs-Knorr Method)

This protocol describes a general chemical synthesis approach for aryl-O-glucosides, which can be adapted for this compound.

Objective: To synthesize an aryl-O-glucoside via the Koenigs-Knorr reaction.

Materials:

-

Acetobromo-α-D-glucose

-

Pyrocatechol (or a suitably protected derivative)

-

Silver(I) oxide or silver(I) carbonate (as a promoter)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) in methanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane or DCM/methanol mixtures)

Procedure:

-

Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a common glycosyl donor and can be synthesized from D-glucose.

-

Glycosylation Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrocatechol (1 equivalent) and freshly activated molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the promoter, silver(I) oxide (1.5 equivalents).

-

Slowly add a solution of acetobromo-α-D-glucose (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deacetylation (Zemplén Deacetylation):

-

Dissolve the crude protected glucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Stir the reaction at room temperature and monitor by TLC until the deacetylation is complete.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate the filtrate.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

-

Diagram of the Koenigs-Knorr Synthesis Workflow:

Isolation from a Natural Source (Dioscorea nipponica)

This protocol provides a general procedure for the extraction and isolation of phenolic glycosides from plant material.

Objective: To isolate this compound from the rhizomes of Dioscorea nipponica.

Materials:

-

Dried and powdered rhizomes of Dioscorea nipponica

-

Methanol or ethanol (for extraction)

-

Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate, n-butanol)

-

Silica gel and/or Sephadex LH-20 for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607)/methanol or ethyl acetate/methanol mixtures)

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

-

Extraction:

-

Macerate the powdered plant material with methanol or 80% ethanol at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

-

Repeat the extraction process 2-3 times.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

This compound, being a polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

-

-

Chromatographic Separation:

-

Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., UV light or a spray reagent like vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest.

-

-

Further Purification:

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

If necessary, perform preparative HPLC for final purification to obtain highly pure this compound.

-

-

Structure Elucidation:

-

Identify the purified compound using spectroscopic techniques such as NMR (1D and 2D), Mass Spectrometry, and Infrared (IR) spectroscopy.

-

Diagram of the Isolation Workflow:

Enzymatic Hydrolysis of this compound

This protocol is used to confirm the identity of the sugar moiety and the aglycone.

Objective: To hydrolyze this compound into its constituent pyrocatechol and glucose units.

Materials:

-

This compound

-

β-glucosidase (e.g., from almonds)

-

Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0)

-

Ethyl acetate

-

Standards of D-glucose and pyrocatechol

-

TLC plates and developing solvents

-

HPLC system for analysis

Procedure:

-

Enzymatic Reaction:

-

Dissolve a small amount of this compound in the acetate buffer.

-

Add a solution of β-glucosidase to the substrate solution.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for several hours or overnight.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by heating the mixture (e.g., in a boiling water bath for 5 minutes) to denature the enzyme.

-

Extract the reaction mixture with ethyl acetate to separate the aglycone (pyrocatechol).

-

-

Analysis of Aglycone:

-

Analyze the ethyl acetate extract by TLC or HPLC, comparing the retention time/factor with an authentic standard of pyrocatechol.

-

-

Analysis of Sugar Moiety:

-

Analyze the aqueous layer, containing the sugar, by TLC or a specific sugar analysis method (e.g., derivatization followed by GC-MS or specific HPLC columns for sugar analysis). Compare with an authentic standard of D-glucose.

-

Biological Activity

The biological activities of this compound have not been extensively studied. However, based on the known properties of phenolic glycosides and pyrocatechol, potential activities can be inferred. Phenolic compounds are well-known for their antioxidant properties.[2] The glycoside form may act as a more bioavailable precursor to the more bioactive aglycone.[2]

Potential Signaling Pathway: Antioxidant Response

A plausible mechanism of action for the antioxidant effects of this compound, following its hydrolysis to pyrocatechol, involves the modulation of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Diagram of the Hypothetical Nrf2-Keap1 Signaling Pathway Modulation:

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the in vitro antioxidant activity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it in the dark.

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol at different concentrations.

-

-

Assay:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the sample solutions (this compound and ascorbic acid) to the wells.

-

For the control, add methanol instead of the sample solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the samples to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

-

Conclusion

This compound is a phenolic glycoside with potential for further investigation in drug discovery and development. While specific data on its physicochemical properties and biological activities are limited, this guide provides a framework based on the properties of related compounds and general experimental methodologies. Further research is warranted to fully characterize this compound and elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 2. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Biosynthesis of Simple Phenolic Glycosides as Potential Anti-Melanogenic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]

Pyrocatechol Monoglucoside: A Technical Guide for Researchers

CAS Number: 2400-71-7 Molecular Formula: C₁₂H₁₆O₇ Molecular Weight: 272.25 g/mol

This technical guide provides an in-depth overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in research and drug development. The document outlines its chemical properties, and while direct extensive research on the monoglucoside is limited, this guide extrapolates potential biological activities and experimental protocols based on the well-documented properties of its aglycone, pyrocatechol.

Chemical and Physical Properties

Pyrocatechol monoglucoside is a glycoside formed from pyrocatechol and a glucose molecule. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2400-71-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₇ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Storage | Store at -20°C | [1] |

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are not extensively available in the current literature, the well-researched bioactivities of its aglycone, pyrocatechol, provide a strong basis for predicting its potential therapeutic effects. The addition of a glucose moiety can influence the bioavailability and pharmacokinetics of the parent compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Pyrocatechol has been demonstrated to possess significant anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Studies on pyrocatechol and other catechol derivatives suggest that they can interfere with this pathway at multiple points.[6] For instance, pyrocatechol has been shown to inhibit the LPS-induced activation of NF-κB.[2][3][5] It is plausible that this compound, upon enzymatic hydrolysis to release pyrocatechol, would exert similar inhibitory effects on the NF-κB pathway. Research on a related compound, phenyl-β-D-glucopyranoside, has demonstrated its ability to inhibit the nuclear translocation of NF-κB, further supporting the potential of glycosylated phenols to modulate this pathway.[7]

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NF-kappa B transcription factor by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Pyrocatechol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic applications of Pyrocatechol (B87986) Monoglucoside based on the known biological activities of its source, Dioscorea nipponica Mak., and its parent compound, pyrocatechol. Currently, there is a notable lack of direct scientific evidence and clinical studies specifically investigating the therapeutic efficacy of Pyrocatechol Monoglucoside. The information presented herein is intended to guide future research and development efforts.

Introduction

This compound is a phenolic glycoside that can be isolated from the rhizome of Dioscorea nipponica Makino, a plant used in traditional Chinese medicine to treat various inflammatory and autoimmune conditions.[1][2][3] While its primary documented use is in the synthesis of azo dyes, its chemical structure, featuring a pyrocatechol moiety linked to a glucose molecule, suggests a potential for biological activity.[1] The therapeutic potential of this compound remains largely unexplored, presenting a promising avenue for pharmacological research. This guide synthesizes the available information on related compounds to propose potential therapeutic applications and outlines experimental approaches to investigate these possibilities.

Potential Therapeutic Applications

Based on the known properties of Dioscorea nipponica extracts and pyrocatechol, the following therapeutic areas are proposed for the investigation of this compound:

-

Anti-inflammatory Effects: The traditional use of Dioscorea nipponica for treating rheumatic diseases points to potential anti-inflammatory properties.[2][3] The pyrocatechol structure is also found in compounds with known anti-inflammatory activity.[4]

-

Antioxidant Activity: Phenolic compounds, including pyrocatechol, are known for their ability to scavenge free radicals.[5] This suggests that this compound may have potential as an antioxidant.

-

Immunomodulatory Effects: Dioscorea nipponica extracts have been shown to modulate immune responses, including the regulation of pro-inflammatory cytokines.[2]

-

Neuroprotective Effects: Extracts from Dioscorea nipponica have been investigated for their potential to protect against neuroinflammation.[6]

-

Antimicrobial Activity: Pyrocatechol has demonstrated antibacterial and antifungal properties.[7]

Quantitative Data on Related Compounds

Direct quantitative data for this compound is not currently available in published literature. The following table summarizes data for related compounds to provide a basis for comparison and to guide future experimental design.

| Compound/Extract | Assay | Target/Organism | Result | Reference |

| Dioscorea nipponica Makino powder (methanol extract) | Porcine pancreatic lipase (B570770) inhibition | Pancreatic lipase | IC50: 5-10 µg/ml | [8] |

| Catechol | Necrosis Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 250 µg/mL | [9] |

| Catechol | Apoptosis Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 100 µg/mL | [9] |

| Catechol | Protein Carbonylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 50 µg/mL | [9] |

| Catechol | Antibacterial Activity | Pseudomonas putida, Pseudomonas pyocyanea, Corynebacterium xerosis | Effective at 5 and 10 mM | [7] |

| Catechol | Antifungal Activity | Fusarium oxysporum, Penicillium italicum | Effective (concentration not specified) | [7] |

| Hesperetin-7-O-glucoside | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Significant restoration of metabolic disorders at 5 µM | [10] |

| Hesperetin-7-O-glucoside | Anti-inflammatory | DSS-induced colitis in mice | Alleviation of inflammation at 1 mg/kg body weight | [10] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential therapeutic applications of this compound.

In Vitro Anti-inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.[1]

-

4.1.2. Protein Denaturation Inhibition Assay

-

Principle: Inhibition of protein denaturation is a common method to screen for anti-inflammatory activity.

-

Methodology (Egg Albumin):

-

Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of this compound.

-

Incubate the mixture at 37°C for 15 minutes.

-

Heat the mixture at 70°C for 5 minutes to induce denaturation.

-

After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Diclofenac sodium can be used as a standard reference.

-

Calculate the percentage inhibition of protein denaturation.[6][11]

-

In Vitro Antioxidant Activity

4.2.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Methodology:

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Add varying concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.[2][8][12][13]

-

4.2.2. ABTS Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Methodology:

-

Generate the ABTS radical cation by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of this compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Trolox is commonly used as a standard.

-

Calculate the percentage of ABTS radical scavenging activity.[2][8][12][13][14]

-

In Vivo Anti-inflammatory Models

4.3.1. Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Methodology:

-

Administer this compound orally or intraperitoneally at different doses.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Calculate the percentage inhibition of edema for each group.[7][15]

-

Potential Signaling Pathways

The anti-inflammatory effects of compounds related to this compound are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and a likely target for investigation.[16][17][18][19]

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory genes, including TNF-α and IL-6.[18]

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Workflow for Investigating NF-κB Modulation

A potential experimental workflow to determine if this compound modulates the NF-κB pathway is outlined below.

Caption: Workflow for NF-κB pathway analysis.

Conclusion and Future Directions

This compound represents a novel, yet understudied, natural product with therapeutic potential, particularly in the realm of inflammatory diseases. The information available on its source plant, Dioscorea nipponica, and its core chemical moiety, pyrocatechol, strongly suggests that it may possess anti-inflammatory and antioxidant properties.

Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound from Dioscorea nipponica.

-

In Vitro Screening: Conducting comprehensive in vitro studies using the protocols outlined in this guide to establish its biological activity profile.

-

In Vivo Efficacy and Safety: Progressing to in vivo animal models to evaluate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

The exploration of this compound could lead to the development of new therapeutic agents for a range of inflammatory and oxidative stress-related disorders. This technical guide provides a foundational framework to stimulate and direct these much-needed research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Anti-Inflammatory Activity In Vivo [bio-protocol.org]

- 4. ijpras.com [ijpras.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 10. asianjpr.com [asianjpr.com]

- 11. plantarchives.org [plantarchives.org]

- 12. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. cusabio.com [cusabio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

The Discovery and Isolation of Pyrocatechol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and isolation of pyrocatechol (B87986) monoglucoside, a phenolic glycoside identified from the rhizomes of Dioscorea nipponica Makino. This document details the evolution of extraction and purification methodologies, from early phytochemical screening to modern chromatographic techniques. It presents a comprehensive overview of the experimental protocols, quantitative data from historical and contemporary studies, and the spectroscopic characterization that has been pivotal in the elucidation of its structure. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this significant bioactive compound.

Introduction

Pyrocatechol monoglucoside, scientifically known as pyrocatechol 1-O-β-D-glucopyranoside, is a naturally occurring phenolic glycoside. Its discovery is intrinsically linked to the phytochemical investigation of Dioscorea nipponica Makino, a plant with a long history of use in traditional medicine. This compound, consisting of a pyrocatechol aglycone linked to a glucose moiety, has garnered interest for its potential biological activities, stemming from the known properties of phenolic compounds and glycosides. This guide traces the scientific journey of its discovery and the refinement of methods for its isolation and characterization.

Historical Context and Discovery

The investigation into the chemical constituents of Dioscorea species has been a subject of scientific inquiry for many decades, initially driven by the search for steroidal saponins (B1172615) like diosgenin. While early research predominantly focused on these saponins, subsequent, more detailed phytochemical analyses of Dioscorea nipponica Makino led to the identification of a variety of other compound classes, including phenolic glycosides.

While a definitive, singular "discovery" paper for this compound is not readily apparent in readily available scientific literature, its identification is a result of the systematic phytochemical explorations of Dioscorea nipponica by Japanese researchers in the mid-20th century. These early investigations laid the groundwork for the eventual isolation and characterization of numerous compounds from this plant species. A significant body of work on the constituents of Dioscorea species was contributed by researchers such as Akahori, Kawasaki, and Takahashi. Their meticulous work on the separation and identification of various plant metabolites was crucial in revealing the chemical diversity of this genus.

A comprehensive 2018 review by Zhang et al. on Dioscorea nipponica Makino highlights the presence of three phenolic glycosides among the 14 water-soluble compounds identified from the plant, underscoring the importance of this class of compounds in the plant's chemical profile.[1][2]

Isolation Methodologies: From Past to Present

The isolation of this compound from Dioscorea nipponica has evolved from classical extraction and precipitation techniques to sophisticated chromatographic methods.

Early Isolation Techniques

Initial methods for the separation of glycosides from plant materials were often laborious and non-specific. A general historical workflow for the isolation of glycosides would typically involve the following steps:

This classical approach, while effective in obtaining crude glycoside mixtures, often resulted in lower yields and purity compared to modern techniques. The use of lead acetate for purification, though common at the time, also posed challenges for complete removal and sample purity.

Modern Isolation Protocols

Contemporary methods for the isolation of this compound and other phenolic compounds from Dioscorea nipponica rely heavily on chromatographic techniques, which offer significantly higher resolution and purity.

Experimental Protocol: Modern Isolation of Phenolic Glycosides from Dioscorea nipponica

-

Plant Material and Extraction:

-

Dried rhizomes of Dioscorea nipponica Makino are powdered.

-

The powdered material is extracted with a polar solvent, typically 70-80% ethanol or methanol (B129727), at room temperature or with gentle heating. Maceration, percolation, or ultrasonication-assisted extraction methods can be employed.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides, being moderately polar, are often enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol), is used to separate the compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from silica gel chromatography can be achieved using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification to obtain highly pure this compound, reversed-phase preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile.

-

Quantitative Data

Quantitative data regarding the yield of this compound from Dioscorea nipponica can vary depending on the geographical origin of the plant material, harvesting time, and the extraction and purification methods employed. Historical records of yields from early isolation studies are scarce. However, modern phytochemical analyses provide some insights into the abundance of phenolic compounds in this plant.

| Parameter | Value/Range | Method | Reference |

| Total Phenolic Content | Varies significantly based on extraction method and plant source. | Colorimetric assays (e.g., Folin-Ciocalteu) | General Phytochemical Literature |

| Yield of Crude Glycoside Mixture | Not specifically reported for early isolations. | Gravimetric analysis after initial extraction and precipitation. | Historical Phytochemical Texts |

| Purity after Column Chromatography | >95% | HPLC analysis | Modern Phytochemical Studies |

| Final Yield of Pure Compound | Typically in the range of mg from kg of dried plant material. | Gravimetric analysis after preparative HPLC. | Modern Phytochemical Studies |

Note: Specific yield percentages for this compound are not consistently reported across the literature, as yields are highly dependent on the specific batch of plant material and the precise isolation protocol.

Spectroscopic Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrocatechol ring and the protons of the glucose unit. The anomeric proton of the glucose, typically appearing as a doublet in the region of δ 4.5-5.5 ppm, is a key diagnostic signal. The coupling constant of this doublet helps to determine the stereochemistry of the glycosidic bond (β-linkage).

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyrocatechol ring and the six carbons of the glucose moiety. The chemical shift of the anomeric carbon (C-1' of glucose) is indicative of the glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of glycosides. The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the molecular weight of this compound (C₁₂H₁₆O₇, MW: 272.25). Fragmentation patterns can provide information about the loss of the sugar moiety.

Signaling Pathways and Logical Relationships

The discovery and isolation of a natural product like this compound is part of a larger scientific endeavor that connects ethnobotanical knowledge to modern drug discovery.

Conclusion

The history of the discovery and isolation of this compound is a testament to the advancements in natural product chemistry. From its origins in the systematic exploration of the rich chemical landscape of Dioscorea nipponica Makino to its purification and characterization using modern analytical techniques, this compound represents a valuable piece of the complex puzzle of natural bioactive molecules. This guide provides a comprehensive overview of this journey, offering both historical context and detailed technical information for researchers and professionals in the field. Further investigation into the pharmacological properties of this compound is a promising area for future research, potentially unlocking new therapeutic applications.

References

In-Depth Technical Guide to the Spectral Data of Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest in various scientific fields. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectral analysis process.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum of pyrocatechol monoglucoside was recorded in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrocatechol Moiety | |||

| H-3' | ~7.1-7.2 | m | |

| H-4' | ~6.9-7.0 | m | |

| H-5' | ~6.9-7.0 | m | |

| H-6' | ~7.1-7.2 | m | |

| Glucose Moiety | |||

| H-1 (Anomeric) | 5.43 | d | 3.8 |

| H-2 | 3.69 | dd | 10.0, 3.8 |

| H-3 | 3.84 | t | 9.5 |

| H-4 | 3.55 | t | 9.5 |

| H-5 | 3.89 | ddd | 10.0, 5.0, 2.5 |

| H-6a | 3.87 | dd | 12.3, 2.5 |

| H-6b | 3.79 | dd | 12.3, 5.0 |

Data adapted from published literature on the enzymatic glucosylation of catechol.

Table 2: ¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are based on the known spectra of pyrocatechol and glucose, and typical glycosylation shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrocatechol Moiety | |

| C-1' | ~145-147 |

| C-2' | ~145-147 |

| C-3' | ~118-120 |

| C-4' | ~123-125 |

| C-5' | ~118-120 |

| C-6' | ~123-125 |

| Glucose Moiety | |

| C-1 (Anomeric) | ~103-105 |

| C-2 | ~73-75 |

| C-3 | ~76-78 |

| C-4 | ~70-72 |

| C-5 | ~76-78 |

| C-6 | ~61-63 |

Table 3: Mass Spectrometry (MS) Data

The expected mass spectral data for this compound (Molecular Formula: C₁₂H₁₆O₇, Molecular Weight: 272.25 g/mol ).

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 273.09 | Protonated molecular ion |

| [M+Na]⁺ | 295.07 | Sodium adduct |

| [M-H]⁻ | 271.08 | Deprotonated molecular ion |

| Fragment | 111.04 | Aglycone fragment [C₆H₅O₂]⁺ |

| Fragment | 163.06 | Glucosyl moiety fragment |

Table 4: Infrared (IR) Spectroscopy Data

Characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl groups (glucose and pyrocatechol) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (glucose) |

| 1600-1580, 1500-1400 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Glycosidic bond, alcohols |

| 1150-1050 | C-O-C stretch | Ether linkage (glycoside) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of phenolic glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

¹H NMR:

-

Pulse Sequence: zg30 (or similar standard proton pulse sequence).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30 (proton-decoupled).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI can be performed in both positive and negative ion modes to detect [M+H]⁺/[M+Na]⁺ and [M-H]⁻ ions, respectively.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Collision-Induced Dissociation (CID): Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns by selecting the precursor ion and applying a collision energy.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder (in a ratio of approximately 1:100) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound, from sample preparation to data interpretation.

An In-Depth Technical Guide on Pyrocatechol Monoglucoside and Its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a naturally occurring compound found in various plant species. While not as extensively studied as other phenolic compounds, emerging research suggests its significance in plant metabolism, particularly in defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of pyrocatechol monoglucoside, including its chemical properties, biosynthesis, role in plant physiology, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the diverse world of plant secondary metabolites and their potential applications.

Chemical Properties and Structure

This compound is characterized by a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a glycosidic bond. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-Hydroxyphenyl-β-D-glucopyranoside |

| Molecular Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

| CAS Number | 2400-71-7 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for phenolic glycoside formation. This process involves the activity of UDP-glucosyltransferases (UGTs), a large and diverse family of enzymes that catalyze the transfer of a glucose moiety from UDP-glucose to a wide range of acceptor molecules, including phenols.

The proposed biosynthetic pathway can be visualized as follows:

While the specific UGTs responsible for the glucosylation of pyrocatechol in many plant species are yet to be fully characterized, studies on the genus Populus have identified a large family of UGT genes, some of which are involved in the glycosylation of various phenolic compounds.[1][2][3] It is highly probable that specific UGTs within this family are responsible for the synthesis of this compound.

Role in Plant Metabolism and Defense

Phenolic glycosides, including this compound, play a crucial role in plant defense against herbivores and pathogens. The glycosylation of phenolic compounds like pyrocatechol serves several purposes:

-

Detoxification and Storage: It converts the often more reactive and potentially autotoxic aglycone into a stable, water-soluble form that can be safely stored in the vacuole.

-

Activation upon Attack: Upon tissue damage by herbivores or pathogens, specific β-glucosidases can hydrolyze the glycosidic bond, releasing the toxic pyrocatechol aglycone at the site of attack.

Evidence suggests the involvement of pyrocatechol and its derivatives in the defense mechanisms of Populus and Salix species.[4] While direct quantitative data for this compound is limited, the presence of its aglycone and other phenolic glycosides in these species points to its likely role in their chemical defense arsenal.

The accumulation of defense-related compounds is often regulated by complex signaling pathways involving plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). Herbivory typically triggers the JA signaling pathway, leading to the production of various secondary metabolites that deter feeding.[5][6][7] Pathogen attack, on the other hand, often activates the SA pathway.[8][9] It is plausible that the biosynthesis and accumulation of this compound are integrated into these defense signaling networks.

Occurrence in Plants

This compound has been definitively isolated from the rhizomes of Dioscorea nipponica, a plant used in traditional Chinese medicine.[10][11][12][13] The presence of pyrocatechol and a wide array of phenolic glycosides in various species of Populus (poplar) and Salix (willow) strongly suggests that this compound is also a constituent of these woody plants.[10][14][15]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a general protocol for the isolation and purification of phenolic glycosides, which can be adapted for this compound. The specific conditions may need optimization depending on the plant material.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark, or rhizomes) is extracted with an aqueous organic solvent, typically 70-80% ethanol or methanol (B129727), at room temperature with agitation or under reflux. This process is usually repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like lipids and chlorophyll. The more polar phenolic glycosides, including this compound, are expected to remain in the aqueous phase.

-

Column Chromatography: The aqueous fraction is subjected to column chromatography for separation. Common stationary phases include Sephadex LH-20, which separates compounds based on size and polarity, and silica gel or reversed-phase C18 material. A gradient elution with solvents like water and methanol is typically employed.

-

Fraction Analysis and Further Purification: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound. Fractions enriched with this compound are pooled and may require further purification by preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of this compound in plant extracts.

Methodology:

-

Sample Preparation: A known amount of dried and powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered through a 0.22 µm filter before injection into the HPLC system.

-